molecular formula C19H20N6O2 B11193956 N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11193956
M. Wt: 364.4 g/mol
InChI Key: VHHMSMTWTBXHSJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide: is a complex organic compound that features a unique combination of cyclopentyl, cyclopropyl, oxadiazole, pyridine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyridine ring functionalization:

    Imidazole ring formation: The imidazole ring can be synthesized via condensation reactions involving aldehydes and amines.

    Final coupling: The final step involves coupling the cyclopentyl and cyclopropyl groups to the imidazole-pyridine-oxadiazole core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c26-18(22-14-3-1-2-4-14)15-10-25(11-21-15)16-8-7-13(9-20-16)19-23-17(24-27-19)12-5-6-12/h7-12,14H,1-6H2,(H,22,26)

InChI Key

VHHMSMTWTBXHSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5

Origin of Product

United States

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